The compound is derived from the combination of an indene derivative and a triazolo-pyridine moiety. It is categorized under pharmaceutical intermediates and is noted for its potential therapeutic effects in treating mood disorders. The molecular formula is , and it has a molecular weight of approximately 424.32 g/mol .
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide; hydrochloride typically involves multi-step synthetic pathways that may include:
The molecular structure of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide; hydrochloride features:
The stereochemistry at the indene position (1R, 2R) plays a crucial role in determining the compound's interaction with biological targets.
The compound can be represented using various structural notations:
C[C@H](C(=O)N[C@H](C)C(=O)N=C(N)C=CC=N)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide; hydrochloride may undergo several chemical reactions:
These reactions are significant for understanding its stability and reactivity in biological systems .
The mechanism of action for N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide; hydrochloride likely involves modulation of neurotransmitter systems:
Research into specific receptor binding affinities and downstream signaling pathways will provide further insights into its pharmacodynamics .
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide; hydrochloride has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2